Chlorocyclinone C

Descripción

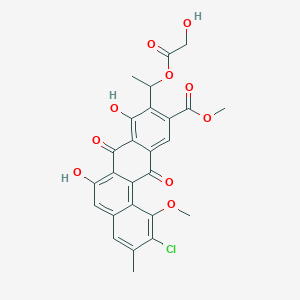

Chlorocyclinone C is a member of the chlorinated angucyclinone family, a class of polycyclic aromatic compounds characterized by fused aromatic rings, halogenation (typically chlorine), and diverse biological activities. These compounds share core structural motifs, including chlorine substitution patterns and fused lactone rings, which are critical for their biological functions, such as PPAR-γ antagonism and antibacterial activity .

Propiedades

Fórmula molecular |

C26H21ClO10 |

|---|---|

Peso molecular |

528.9 g/mol |

Nombre IUPAC |

methyl 2-chloro-6,8-dihydroxy-9-[1-(2-hydroxyacetyl)oxyethyl]-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |

InChI |

InChI=1S/C26H21ClO10/c1-9-5-11-6-14(29)19-20(17(11)25(35-3)21(9)27)22(31)12-7-13(26(34)36-4)16(10(2)37-15(30)8-28)23(32)18(12)24(19)33/h5-7,10,28-29,32H,8H2,1-4H3 |

Clave InChI |

LMNHPKWXMIGBEL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=CC(=C3C(=C2C(=C1Cl)OC)C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)OC(=O)CO)C(=O)OC)O |

Sinónimos |

chlorocyclinone C |

Origen del producto |

United States |

Métodos De Preparación

La clorociclinona C se aísla típicamente del micelio de la cepa Streptomyces sp. DSM 17045. La preparación implica el cultivo de la cepa Streptomyces en condiciones específicas para inducir la producción de clorociclinonas. El compuesto se extrae y purifica luego utilizando técnicas cromatográficas. La estructura de la clorociclinona C se establece mediante métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .

Análisis De Reacciones Químicas

Reactivity of Functional Groups

Chlorocyclinone C participates in reactions driven by its unique functional groups:

Electrophilic Chlorine Atom

-

Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling further derivatization .

-

Elimination Reactions : Under basic conditions, dehydrohalogenation forms conjugated dienes, altering the compound’s electronic properties.

Electron-Rich Double Bonds

-

Cycloadditions : Participates in Diels-Alder reactions with electron-deficient dienophiles, expanding its polycyclic framework.

-

Hydrogenation : Catalytic hydrogenation reduces double bonds, yielding saturated analogs for structure-activity studies.

Ester Groups

-

Hydrolysis : Acidic or basic conditions cleave ester linkages, producing carboxylic acids or alcohols, respectively.

-

Transesterification : Reacts with alcohols in the presence of catalysts to form new esters.

Functional Group Compatibility

This compound’s synthesis demonstrates tolerance for sensitive functional groups:

Radical-Mediated C–H Functionalization

Recent advances utilize zinc sulfinate salts for direct C–H alkylation, enabling late-stage diversification :

-

Mechanism : Zinc sulfinates generate alkyl radicals under mild, open-air conditions, which react selectively with electron-rich heterocycles in this compound .

-

Applications : Introduces alkyl, fluoroalkyl, and trifluoromethyl groups without protecting groups .

Oxidative and Reductive Transformations

-

Oxidation : The tetracyclic core undergoes site-selective epoxidation using peracids, enhancing polarity for pharmaceutical applications.

-

Reduction : Sodium borohydride reduces ketones to secondary alcohols, modifying bioactivity.

Comparative Reactivity with Analogs

This compound’s chlorine atom enhances electrophilicity compared to non-chlorinated cyclinones:

Aplicaciones Científicas De Investigación

Chlorocyclinone C has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of chlorinated angucyclinones.

Biology: this compound has been studied for its potential antibacterial activity, particularly against Gram-positive bacteria.

Medicine: The compound has shown promise as a modulator of peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is a target for the treatment of type 2 diabetes.

Industry: This compound can be used in the development of new antibiotics and other bioactive compounds

Mecanismo De Acción

La clorociclinona C ejerce sus efectos antagonizando la activación del receptor gamma activado por proliferadores de peroxisomas (PPAR-gamma). Este receptor participa en la regulación del metabolismo de la glucosa y los lípidos. La clorociclinona C puede desplazar a la rosiglitazona, un agonista conocido del PPAR-gamma, del dominio de unión al ligando del receptor. Esta actividad antagonista se mide utilizando ensayos como AlphaScreen y el ensayo de proximidad de centelleo .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Chlorocyclinones and related angucyclinones exhibit structural diversity primarily in halogenation sites, oxidation states, and appended functional groups. Below is a comparative analysis:

Key Structural Features:

- Chlorocyclinone A: Contains a chlorine atom at position 2, a methoxy group at position 1, and a tetracyclic framework. The D-ring lacks a fused lactone, distinguishing it from Chlorocyclinone D .

- Marmycin B: A dichlorinated angucyclinone with chlorine substitutions at positions 5 and 12, linked to its potent antitumor activity .

- JBIR-88: A monochlorinated analog with a unique glycosylation pattern, contributing to its antibacterial properties .

Activity Profile:

The absence of activity data for Chlorocyclinone C necessitates extrapolation from its analogs. Its bioactivity may depend on the presence of specific chlorine substitutions or lactone moieties, as seen in Chlorocyclinone D’s antibacterial effects .

Q & A

Q. What are the established synthetic pathways for Chlorocyclinone C, and how do reaction conditions influence yield and stereochemical outcomes?

To address this, researchers should first compare existing routes (e.g., total synthesis vs. semisynthesis) using peer-reviewed protocols. Key parameters include solvent polarity, temperature, and catalysts. For example, Journal of Organic Chemistry methods for related cyclinones (e.g., Chlorocyclinone A) highlight the role of Heck coupling and asymmetric catalysis in controlling stereocenters . Experimental validation should involve HPLC-MS for purity assessment and NMR for stereochemical confirmation .

Q. How can spectroscopic data (e.g., NMR, IR) be systematically interpreted to resolve structural ambiguities in this compound derivatives?

Use a tiered approach:

- Step 1: Compare experimental / NMR shifts with computational predictions (DFT-based tools like Gaussian).

- Step 2: Apply 2D techniques (COSY, NOESY) to confirm connectivity and spatial arrangements.

- Step 3: Cross-validate with IR and X-ray crystallography when possible . Contradictions in data (e.g., unexpected coupling constants) require re-evaluation of sample purity or computational models .

Q. What in vitro assays are most effective for elucidating this compound’s bioactivity mechanisms (e.g., kinase inhibition, cytotoxicity)?

Prioritize target-specific assays (e.g., kinase profiling panels, apoptosis markers) with appropriate controls:

- Dose-response curves (IC determination).

- Counter-screening against non-target proteins to assess selectivity.

- Use of isogenic cell lines to isolate pathway-specific effects . Data should be normalized to reference compounds (e.g., staurosporine for kinase inhibition) .

Q. How can researchers identify literature gaps in this compound’s pharmacological profile?

Conduct a systematic review using databases (PubMed, SciFinder) with keywords: “this compound” + “structure-activity relationship,” “metabolism,” or “resistance mechanisms.” Apply PICO framework to isolate understudied areas (e.g., Population: cancer cell lines; Intervention: combination therapies; Comparison: monotherapy; Outcome: synergy metrics) .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical challenges during this compound’s macrocyclic ring formation?

Advanced approaches include:

- Dynamic kinetic resolution using chiral catalysts to favor enantioselective pathways.

- Computational modeling (MD simulations) to predict ring-closure transition states.

- Late-stage functionalization to install stereocenters post-cyclization . Contradictory yields in published methods may arise from solvent-dependent conformational locking, necessitating controlled humidity/temperature during synthesis .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be reconciled?

Perform meta-analysis with the following criteria:

- Standardization: Normalize data to common reference compounds and assay conditions.

- Source validation: Exclude studies lacking purity documentation (e.g., HPLC <95%).

- Statistical rigor: Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum concentration) .

Q. Can predictive QSAR models be developed for this compound analogs to prioritize synthesis targets?

Yes, using:

- Descriptor selection: Topological polar surface area, logP, and hydrogen-bonding capacity.

- Training sets: Curate data from public repositories (ChEMBL, PubChem) with >50 analogs.

- Validation: External test sets and leave-one-out cross-validation to avoid overfitting . Discrepancies between predicted and observed activities may indicate novel binding modes requiring crystallographic validation .

Q. What methodologies optimize in vivo pharmacokinetic profiling of this compound while minimizing off-target effects?

Implement:

- Tracer studies: Radiolabeled -Chlorocyclinone C for mass balance and metabolite ID.

- Tissue distribution: MALDI imaging to map compound localization.

- Toxicogenomics: RNA-seq of liver/kidney tissues to identify early toxicity markers . Comparative analysis with structurally related cyclinones (e.g., Chlorocyclinone A) can highlight scaffold-specific liabilities .

Methodological Notes

- Data Reproducibility: Always include detailed experimental sections (solvent batches, instrument calibration logs) in supplementary materials .

- Ethical Compliance: For in vivo work, adhere to ARRIVE guidelines and document IACUC approvals .

- Conflict Resolution: Use platforms like Zenodo to share raw data, enabling third-party verification of controversial findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.